molecular formula C8H11NO2 B1378389 (2-amino-1,3-phenylene)dimethanol CAS No. 1378860-88-8

(2-amino-1,3-phenylene)dimethanol

Cat. No.: B1378389
CAS No.: 1378860-88-8
M. Wt: 153.18 g/mol
InChI Key: QGWHAICIUUIHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1,3-phenylene)dimethanol typically involves the reduction of corresponding nitro compounds or the direct amination of benzene derivatives . One common method includes the reduction of 2-nitro-3-(hydroxymethyl)benzyl alcohol using hydrogen gas in the presence of a palladium catalyst . The reaction conditions usually involve moderate temperatures and pressures to ensure complete reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity . Additionally, the choice of solvents and catalysts is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Reaction Conditions: Moderate temperatures and pressures, choice of solvents like ethanol or methanol

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of various derivatives with different functional groups

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzene-1,3-dimethanol
  • 1,3-Benzenedimethanol, 2-amino-
  • 2,6-Dihydroxymethylphenylamine

Uniqueness

(2-amino-1,3-phenylene)dimethanol is unique due to the presence of both amino and hydroxymethyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions . This versatility makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[2-amino-3-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHAICIUUIHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 2
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 3
Reactant of Route 3
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 5
Reactant of Route 5
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 6
(2-amino-1,3-phenylene)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.